1,4-Dioxaspiro[4.5]decane-6-acetic acid
Description
1,4-Dioxaspiro[4.5]decane-6-acetic acid (CAS: 4746-93-4) is a bicyclic spiro compound featuring a cyclohexane ring fused to a 1,4-dioxolane ring system. The molecule contains a carboxylic acid group at the 6-position of the spiro framework, contributing to its polar nature and reactivity. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol . The compound’s structural uniqueness lies in its spirocyclic architecture, which imposes steric constraints and influences its physicochemical properties, such as solubility and stability.
Key applications include its use as a synthetic intermediate in medicinal chemistry, notably in the preparation of nitazoxanide derivatives with antitubercular activity . The carboxylic acid group enables conjugation reactions, making it valuable for amide bond formation in drug design.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-8-3-1-2-4-10(8)13-5-6-14-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYIVYQHUVOZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449240 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4889-97-8 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxane ring . The resulting intermediate can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-6-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1,4-dioxaspiro[4.5]decane-6-acetic acid, highlighting variations in functional groups, molecular properties, and applications:
Table 1: Structural Comparison of Spirocyclic Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Differences |
|---|---|---|---|---|
| This compound | C₉H₁₄O₄ | 186.21 | Carboxylic acid | Parent compound |
| Ethyl 1,4-dioxaspiro[4.5]decane-6-propanoate | C₁₃H₂₂O₄ | 242.30 | Propanoic acid ethyl ester | Extended alkyl chain, ester group |
| Methyl 1,4-dioxaspiro[4.5]dec-8-ene-6-acetate | C₁₄H₂₀O₄ | 252.31 | Acrylic acid methyl ester | Unsaturation (C8-ene), allyl group |
| 6-Chloro-1,4-dioxaspiro[4.5]decane | C₈H₁₃ClO₂ | 176.64 | Chlorine substituent | Halogenation at C6 |
| 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | C₁₁H₁₆N₂O₄ | 240.25 | Diazaspiro ring, ketone | Nitrogen incorporation, diketone |
Table 2: Physicochemical and Application Comparison
Key Observations:
Functional Group Influence: The carboxylic acid group in the parent compound enhances polarity, favoring solubility in polar solvents like methanol, whereas ester derivatives (e.g., ethyl propanoate) exhibit lipophilicity, making them suitable for organic-phase reactions .
Structural Modifications :
- Spiro Ring Expansion : Derivatives like 1,4-dioxaspiro[4.5]dec-8-ene introduce unsaturation, increasing rigidity and reactivity for polymer synthesis .
- Heteroatom Incorporation : Diazaspiro analogs (e.g., 1,3-diazaspiro) modify hydrogen-bonding capacity, impacting interactions in biological systems .
Applications :
- The parent acid’s carboxylic group enables its use in amide coupling for drug candidates, as seen in nitazoxanide derivatives targeting Mycobacterium tuberculosis .
- Ester derivatives serve as biolubricant precursors due to their thermal stability and low volatility .
- Flavorant applications (e.g., menthone-derived spiroketals) leverage the spirocyclic framework’s aroma profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
